molecular formula C12H14O4 B063783 (R)-2-benzyl-3-acetoxypropanoic acid CAS No. 195056-66-7

(R)-2-benzyl-3-acetoxypropanoic acid

Cat. No.: B063783
CAS No.: 195056-66-7
M. Wt: 222.24 g/mol
InChI Key: XMLOIFZEDYSEGK-LLVKDONJSA-N
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Description

Significance of Chirality in Advanced Organic Synthesis and Drug Discovery

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are called enantiomers. In the context of drug discovery, the significance of chirality is paramount. Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with each enantiomer of a chiral drug.

This stereoselectivity means that one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some well-known cases, cause harmful side effects. Consequently, the ability to synthesize single enantiomers of drug candidates is a crucial aspect of modern pharmaceutical development. This has driven significant advancements in asymmetric synthesis, the process of creating a specific enantiomer of a chiral compound.

Overview of Chiral Building Blocks as Key Synthetic Intermediates

Chiral building blocks are optically pure compounds that serve as starting materials or key intermediates in the synthesis of more complex chiral molecules. These building blocks contain one or more stereocenters of a defined configuration, allowing chemists to construct intricate molecular architectures with a high degree of stereochemical control. The use of chiral building blocks is a cornerstone of "chiral pool synthesis," a strategy that leverages naturally occurring chiral molecules like amino acids and carbohydrates.

α-Substituted carboxylic acids are a particularly valuable class of chiral building blocks due to the versatility of the carboxylic acid group, which can be readily converted into a wide range of other functional groups. The presence of a substituent at the α-position creates a stereocenter, making these compounds ideal for introducing chirality into a target molecule.

Historical Development and Initial Recognition of (R)-2-Benzyl-3-acetoxypropanoic Acid's Synthetic Utility

While specific historical documentation detailing the initial recognition of this compound is not extensively available, its synthetic utility can be understood through its close relationship with its precursor, (R)-2-benzyl-3-hydroxypropanoic acid. This parent compound is recognized as a valuable chiral building block in organic synthesis.

The utility of such compounds stems from the presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a benzyl (B1604629) substituent—which can be selectively manipulated in synthetic routes. The introduction of an acetoxy group to form this compound is a common chemical transformation. Acetylation of the hydroxyl group can serve two primary purposes in a synthetic strategy:

As a protecting group: The acetoxy group can mask the reactivity of the hydroxyl group while other chemical transformations are carried out on the molecule. The acetyl group can then be removed later in the synthesis to reveal the free hydroxyl group.

To modify biological activity: In medicinal chemistry, the addition of an acetoxy group can alter a molecule's properties, such as its solubility, stability, and ability to cross cell membranes, potentially enhancing its therapeutic efficacy.

The development and use of such derivatives are a logical extension of the established utility of the parent hydroxy acid.

Current Research Landscape and Foundational Studies Pertaining to this compound

The current research landscape for this compound itself is limited in publicly accessible literature. However, foundational studies on its precursor, (R)-2-benzyl-3-hydroxypropanoic acid, provide a strong basis for its potential applications. Research on the hydroxy derivative highlights its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Derivatives of (R)-2-benzyl-3-hydroxypropanoic acid have been investigated for their potential therapeutic applications, including anti-inflammatory and antitumor agents. The synthesis of the acetoxy derivative from the parent hydroxy acid is a straightforward esterification reaction. This suggests that this compound is most likely utilized as an intermediate in multi-step synthetic sequences where protection of the hydroxyl group is required.

Future research may focus on exploring the specific biological properties of this compound to determine if the acetoxy group confers any advantageous therapeutic effects compared to the parent compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195056-66-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2R)-2-(acetyloxymethyl)-3-phenylpropanoic acid

InChI

InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

XMLOIFZEDYSEGK-LLVKDONJSA-N

SMILES

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)OC[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O

Synonyms

Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI)

Origin of Product

United States

Elucidation of Mechanistic Pathways in the Formation and Reactions of R 2 Benzyl 3 Acetoxypropanoic Acid

Mechanistic Studies of Biocatalytic Conversions Leading to (R)-2-Benzyl-3-acetoxypropanoic Acid

Biocatalysis offers a powerful route to enantiomerically pure compounds like the precursor to this compound, primarily through enzymatic kinetic resolution. Lipases are commonly employed for this purpose, selectively acylating one enantiomer from a racemic mixture of 2-benzyl-3-hydroxypropanoic acid.

The direct biocatalytic synthesis of this compound can be envisioned as the selective acetylation of the (R)-enantiomer of 2-benzyl-3-hydroxypropanoic acid. A prominent example of a highly efficient enzyme for such resolutions is Candida antarctica Lipase (B570770) B (CAL-B). In a typical kinetic resolution process, the enzyme preferentially esterifies the (R)-enantiomer with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. This leaves the unreacted (S)-enantiomer, allowing for the separation of the desired (R)-acetylated product. The reaction is often stopped at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

The stereoselectivity of enzymes like CAL-B stems from the precise three-dimensional architecture of their active site. The enzyme's active site creates a chiral environment that preferentially accommodates one enantiomer of the substrate. For lipase-catalyzed acylation, the substrate, (R)-2-benzyl-3-hydroxypropanoic acid, binds to the active site in an orientation that positions its primary hydroxyl group for nucleophilic attack on the acyl-enzyme intermediate.

Models of enzyme-substrate binding suggest that the active site contains specific pockets and residues that stabilize the transition state for the preferred enantiomer. For instance, studies on related enzyme inhibitors for carboxypeptidase A reveal a hydrophobic pocket that accommodates the benzyl (B1604629) group, while charged residues like Arg-145 interact with the substrate's carboxylate group. psu.edu In lipases, a similar hydrophobic pocket would likely bind the benzyl moiety of the substrate. The (R)-enantiomer fits this pocket in a conformation that allows the hydroxyl group to be in close proximity to the catalytic triad (B1167595) (e.g., Ser-His-Asp), facilitating the acylation reaction. The transition state involves the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. The less-favored (S)-enantiomer binds in a non-productive orientation, sterically hindering the nucleophilic attack and thus reacting at a much slower rate.

The mechanism of enzyme-catalyzed reactions is often probed by studying the effects of pH and isotopic substitution on the reaction rate. The activity of lipases is highly pH-dependent, as the ionization states of key amino acid residues in the catalytic triad (particularly histidine) are crucial for their catalytic function. The optimal pH for lipase activity in non-aqueous media is influenced by the "pH memory" of the enzyme, reflecting the pH of the aqueous solution from which it was lyophilized.

The serine hydroxyl group in the active site attacks the acyl donor (e.g., vinyl acetate), forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the donor.

The hydroxyl group of the substrate, (R)-2-benzyl-3-hydroxypropanoic acid, then attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the final product, this compound.

Either of these steps could be rate-limiting, depending on the specific substrates and reaction conditions.

Mechanistic Insights into Asymmetric Catalytic Syntheses Involving this compound

Asymmetric catalysis provides an alternative, highly efficient route to the chiral precursor of this compound. A key method is the asymmetric hydrogenation of a prochiral substrate, such as a methyl 2-benzyl-3-oxopropanoate, using a chiral metal catalyst.

The enantioselectivity of these reactions is determined by the formation of a diastereomeric catalyst-substrate complex. Chiral ruthenium catalysts bearing ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for this transformation.

The mechanism involves the following key steps:

Complex Formation : The prochiral keto-ester substrate coordinates to the chiral Ru-BINAP catalyst. The C=O group of the ketone and often the adjacent ester group bind to the metal center.

Stereodetermining Step : Dihydrogen (H₂) adds to the metal complex. The chiral environment created by the BINAP ligand dictates the facial selectivity of the subsequent hydride transfer. The steric and electronic properties of the ligand create a preferred orientation for the substrate, exposing one of the two faces of the ketone to the hydride. The syn-addition of hydrogen occurs, with the chiral environment of the catalyst directing the formation of the (R)-configuration at the newly formed stereocenter. The steric bulk of the benzyl group plays a role in favoring adsorption on the catalyst's less hindered face, which enhances stereoselectivity.

Product Release : After hydrogenation, the product, (R)-methyl-2-benzyl-3-hydroxypropanoate, dissociates from the catalyst, which can then enter another catalytic cycle. This intermediate can then be hydrolyzed and acetylated to yield the final product.

The table below summarizes typical conditions and performance for this asymmetric hydrogenation.

ParameterValue
Substrate Methyl 2-benzyl-3-oxopropanoate
Catalyst BINAP-Ru complexes
H₂ Pressure 50–100 bar
Temperature 25–40°C
Solvent Methanol or ethanol
Enantiomeric Excess (ee) >98% (R)

Data derived from research on asymmetric hydrogenation methods.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of asymmetric catalysis. nih.govmdpi.com These methods allow for the detailed study of reaction pathways that are often difficult to probe experimentally.

For the asymmetric hydrogenation of 2-benzyl-3-oxopropanoate derivatives, computational models can:

Analyze Catalyst-Substrate Complexes : Calculate the structures and relative energies of different possible catalyst-substrate coordination modes. This helps identify the most stable and reactive intermediate.

Map the Reaction Pathway : Locate and characterize the transition states for hydride transfer to each face of the prochiral ketone. The difference in the activation energies for the two competing pathways (leading to the R and S products) allows for the theoretical prediction of enantioselectivity.

Understand Ligand Effects : Model how modifications to the chiral ligand (e.g., BINAP) alter the steric and electronic environment around the metal center, thereby influencing the stereochemical outcome of the reaction. This aids in the rational design of more efficient and selective catalysts.

Implicit and explicit solvation models are used to account for the effect of the solvent on the reaction mechanism, providing a more accurate picture of the reaction in solution. scielo.br

Reaction Mechanisms of Derivatization and Transformation Reactions Involving this compound

This compound contains two primary functional groups available for derivatization: the carboxylic acid and the acetate ester.

The formation of the title compound itself is a derivatization of its precursor, (R)-2-benzyl-3-hydroxypropanoic acid, via esterification of the hydroxyl group. This reaction is typically performed using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. The mechanism involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the acetylating agent.

Once formed, the carboxylic acid group of this compound can undergo further derivatization. A common reaction is esterification to enhance volatility for analysis by gas chromatography. researchgate.net

Alkylation/Esterification : The carboxylic acid can be converted to its methyl ester using diazomethane. researchgate.net The mechanism involves proton transfer from the carboxylic acid to diazomethane, creating a methyldiazonium cation and a carboxylate anion. The carboxylate then performs an Sₙ2 attack on the methyl group of the cation, releasing nitrogen gas and forming the methyl ester. researchgate.net Alternatively, reagents like benzyl bromide can be used to form benzyl esters. researchgate.net

The acetate ester group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions, regenerating (R)-2-benzyl-3-hydroxypropanoic acid. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate and acetate.

Stereocontrol and Stereoselectivity in Subsequent Synthetic Transformations

The stereochemical integrity of this compound is paramount in its application as a chiral synthon. Subsequent transformations must proceed with a high degree of stereocontrol to transfer the existing chirality to the target molecule. The presence of the chiral center at the C-2 position, bearing a bulky benzyl group, significantly influences the stereochemical outcome of reactions at or adjacent to this center.

One of the key strategies to control stereoselectivity involves neighboring group participation of the acetoxy group at C-3. The lone pair of electrons on the oxygen atom of the acetoxy group can act as an internal nucleophile, leading to the formation of a cyclic intermediate, such as a dioxolanium ion. This intermediate can then be opened by an external nucleophile in a stereospecific manner, often with inversion of configuration at one of the stereocenters. The rigidity of this cyclic intermediate shields one face of the molecule, directing the incoming nucleophile to the opposite face and thus ensuring high stereoselectivity. The extent of this participation, and consequently the stereochemical outcome, is dependent on several factors including the nature of the solvent, the temperature, and the electronic properties of the participating group itself.

In reactions involving the formation of an enolate from the carboxylic acid moiety, the stereochemistry is dictated by the direction of approach of the electrophile to the enolate. The bulky benzyl group at the C-2 position exerts significant steric hindrance , effectively blocking one face of the enolate. Consequently, the electrophile preferentially attacks from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration. The choice of base and reaction conditions can further influence the geometry of the enolate (E or Z), which in turn can affect the diastereoselectivity of the alkylation or other electrophilic addition reactions.

The diastereoselectivity of such reactions can often be predicted and controlled. For instance, in the alkylation of a chiral enolate derived from an ester of this compound, the stereochemical outcome is a direct consequence of the steric bias imposed by the pre-existing chiral center.

Table 1: Diastereoselectivity in the Alkylation of a Chiral Enolate Derived from a Derivative of this compound

ElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)
Methyl IodideTHF-78>95:5
Benzyl BromideToluene-78>90:10
AcetaldehydeTHF-7885:15

Note: The data presented in this table is illustrative and based on general principles of asymmetric synthesis. Specific experimental results for this compound may vary.

Electronic and Steric Effects Influencing Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by a delicate interplay of electronic and steric effects originating from its constituent functional groups.

Electronic Effects:

The carboxylic acid group is an electron-withdrawing group, which influences the electron density of the entire molecule. The acetoxy group at the C-3 position is also electron-withdrawing due to the presence of the electronegative oxygen atoms. This inductive effect can impact the acidity of the carboxylic acid proton and the reactivity of the carbonyl carbon towards nucleophiles. A higher electron-withdrawing character of the substituent on the α-carbon generally leads to an increase in the acidity of the carboxylic acid.

Conversely, the benzyl group, while primarily contributing through steric effects, can also exert a mild electron-donating or withdrawing effect on the aromatic ring through resonance, depending on the reaction conditions and the nature of the attacking species.

The reactivity of the carbonyl group in nucleophilic acyl substitution reactions is directly influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents increase this electrophilicity, making the compound more reactive towards nucleophiles. In contrast, electron-donating groups decrease the electrophilicity and thus the reactivity.

Steric Effects:

The most prominent steric feature of this compound is the bulky benzyl group at the C-2 position. This group plays a crucial role in directing the approach of incoming reagents, as discussed in the context of stereocontrol. In reactions involving the carboxyl group, the benzyl group can hinder the approach of bulky nucleophiles, potentially leading to a decrease in reaction rates compared to less substituted carboxylic acids.

Regioselectivity:

In reactions where multiple sites are available for attack, the regioselectivity is determined by both electronic and steric factors. For instance, in the ring-opening of an epoxide derived from this compound, the site of nucleophilic attack (at the more or less substituted carbon of the epoxide ring) will depend on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, and the nucleophile will preferentially attack the less sterically hindered carbon atom. The bulky benzyl group would further disfavor attack at the adjacent carbon. Under acidic conditions, the reaction may have more SN1 character. The epoxide oxygen is first protonated, and the positive charge is better stabilized at the more substituted carbon atom, making it more electrophilic and thus the preferred site of attack for the nucleophile.

Table 2: Influence of Substituents on the Acidity of Propanoic Acid Derivatives

CompoundpKa
Propanoic acid4.87
2-Chloropropanoic acid2.86
3-Chloropropanoic acid4.08
2-Benzylpropanoic acid~4.7
This compoundEstimated to be lower than 2-benzylpropanoic acid due to the electron-withdrawing acetoxy group.

Note: The pKa values are approximate and can vary with experimental conditions. The pKa for the target compound is an estimation based on electronic effects.

Strategic Applications of R 2 Benzyl 3 Acetoxypropanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Asymmetric Synthesis of Complex Biologically Active Compounds

The structural features of (R)-2-benzyl-3-acetoxypropanoic acid, including a stereocenter, a carboxylic acid, and a protected primary alcohol, make it an attractive starting material for the synthesis of more elaborate molecules. The benzyl (B1604629) group offers a lipophilic side chain, while the acetoxy and carboxylic acid moieties provide handles for further chemical transformations.

The generation of diversified compound libraries for drug discovery can, in principle, utilize this chiral scaffold. The carboxylic acid can be converted into a range of functional groups (e.g., amides, esters, ketones), and the acetoxy group can be hydrolyzed to reveal the primary alcohol for further derivatization, leading to a collection of structurally related but diverse molecules for biological screening.

(R)-2-benzyl-3-hydroxypropanoic acid, the de-acetylated form of the title compound, is recognized as a valuable intermediate in pharmaceutical synthesis. It is plausible that this compound serves as a protected precursor in multi-step syntheses of APIs, where the temporary masking of the hydroxyl group prevents undesired side reactions. However, specific examples of APIs synthesized directly from this compound are not prominently reported.

One related area of research has shown that 2-benzyl-3-hydroxybutanoic acid, a structurally similar compound, acts as a more potent inhibitor for carboxypeptidase A than 2-benzyl-3-hydroxypropanoic acid, suggesting that modifications to this molecular framework are of interest in medicinal chemistry.

Below is a table of potential transformations of this compound relevant to the synthesis of pharmaceutical intermediates.

Functional GroupPotential TransformationReagents/ConditionsProduct Functional Group
Carboxylic AcidAmide FormationAmine, Coupling Agent (e.g., DCC, EDC)Amide
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidReductionLiAlH₄, BH₃·THFPrimary Alcohol
Acetoxy GroupHydrolysisAcid or Base Catalysis (e.g., HCl, NaOH)Primary Alcohol

This table represents chemically plausible transformations but is not based on documented syntheses specifically using this compound.

The application of chiral building blocks is a growing trend in the synthesis of modern agrochemicals to enhance efficacy and reduce environmental impact. Similarly, the fragrance industry utilizes chiral compounds to achieve specific scent profiles. While the structural elements of this compound could theoretically be incorporated into such molecules, there is a lack of specific, documented examples of its use in the synthesis of agrochemicals, fragrances, or other specialty chemicals.

Future Directions and Emerging Research Avenues for R 2 Benzyl 3 Acetoxypropanoic Acid

Development of More Sustainable and Environmentally Benign Production Methodologies (Green Chemistry Principles)

The synthesis of chiral molecules like (R)-2-benzyl-3-acetoxypropanoic acid is increasingly being scrutinized through the lens of green chemistry. The goal is to develop processes that are not only efficient but also minimize environmental impact. Future research will be heavily geared towards integrating the 12 Principles of Green Chemistry into the manufacturing workflows for this compound.

Key research thrusts in this area include:

Atom Economy: Shifting from classical synthetic routes that may generate significant waste to more atom-economical alternatives. acs.org This involves designing reactions where the maximum number of reactant atoms are incorporated into the final product. For instance, developing catalytic routes that avoid the use of stoichiometric reagents for protection and deprotection steps would be a significant advancement.

Use of Renewable Feedstocks: Investigating biosynthetic pathways or utilizing precursors derived from renewable biological sources to replace petroleum-based starting materials.

Safer Solvents and Reagents: A major focus will be on replacing hazardous solvents and reagents with greener alternatives. This includes the use of water, supercritical fluids, or biodegradable solvents, and avoiding toxic reagents wherever possible. acs.org

Catalysis: The development and application of highly selective and recyclable catalysts, such as biocatalysts (enzymes) or heterogenized metal catalysts, will be paramount. mdpi.comhims-biocat.eu Enzymes, for example, can operate under mild conditions and offer exquisite stereoselectivity, potentially simplifying the synthesis and purification processes.

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Designing synthetic routes with fewer steps and higher yields to minimize byproduct formation. nih.gov
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Synthesis Avoiding the use of toxic reagents and solvents in favor of benign alternatives.
Safer Chemicals Designing the final molecule to be effective while minimizing its toxicity.
Safer Solvents & Auxiliaries Utilizing water, ionic liquids, or solvent-free conditions instead of volatile organic compounds. acs.org
Energy Efficiency Conducting reactions at ambient temperature and pressure using highly active catalysts. acs.org
Renewable Feedstocks Exploring bio-based starting materials for the synthesis.
Reduce Derivatives Minimizing the use of protecting groups to reduce steps and waste. acs.org
Catalysis Employing highly selective and reusable catalysts (enzymatic or metallic) over stoichiometric reagents. hims-biocat.eu
Design for Degradation Ensuring the compound does not persist in the environment after its use.
Real-time Analysis Implementing in-process monitoring to prevent the formation of hazardous byproducts.
Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the potential for chemical accidents.

This table is generated based on established green chemistry principles and their potential application in chemical synthesis.

Integration with Flow Chemistry, Continuous Processing, and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, a move strongly encouraged by regulatory bodies and driven by the need for efficiency, safety, and consistency. nih.govannualreviews.org This transition is particularly relevant for the production of high-value intermediates like this compound.

Flow Chemistry and Continuous Processing: Continuous flow chemistry offers numerous advantages over batch production, including superior heat and mass transfer, enhanced safety profiles for handling hazardous intermediates, and the ability to operate at extreme temperatures and pressures. europeanpharmaceuticalreview.comaurigeneservices.com For the synthesis of this compound, flow reactors could enable:

Improved Reaction Control: Precise control over reaction time, temperature, and mixing, leading to higher yields and purities. researchgate.net

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with highly reactive intermediates or exothermic reactions. europeanpharmaceuticalreview.com

Scalability: Seamless scaling from laboratory research to industrial production without the need for extensive re-optimization. aurigeneservices.com

Telescoped Reactions: Multiple synthetic steps can be performed sequentially in a continuous line without isolating intermediates, significantly reducing processing time and waste. acs.org

Automated Synthesis Platforms: The integration of artificial intelligence (AI) and robotics with flow chemistry systems is leading to the development of fully automated synthesis platforms. oxfordglobal.comyoutube.com These platforms can:

Accelerate Reaction Optimization: Machine learning algorithms can rapidly screen a vast array of reaction conditions to identify the optimal parameters for yield and selectivity. researchgate.net

Enable On-Demand Production: Small, modular automated synthesizers can produce specific quantities of the target molecule as needed, improving supply chain flexibility. nih.gov

Improve Reproducibility: Automation minimizes human error, ensuring high fidelity and reproducibility of the synthetic process. oxfordglobal.comsigmaaldrich.com

FeatureBatch ProcessingContinuous Flow Processing
Scalability Difficult, often requires re-optimizationStraightforward, by extending operation time
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes. europeanpharmaceuticalreview.com
Heat & Mass Transfer Often inefficient and non-uniformHighly efficient and uniform
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, and residence time. researchgate.net
Reproducibility Can vary between batchesHigh consistency and reproducibility. oxfordglobal.com
Footprint Large, requires significant infrastructureCompact and modular

This table provides a comparative overview of batch versus continuous flow processing in the context of pharmaceutical and fine chemical manufacturing.

Exploration of Novel Chemical Transformations and Derivatizations for Expanded Utility

While this compound is a valuable chiral intermediate, its full potential can be unlocked through the exploration of novel chemical transformations and derivatizations. Research in this area will focus on leveraging its existing functional groups—the carboxylic acid, the acetoxy group, and the chiral center—to synthesize a wider range of complex molecules.

Future research directions may include:

Decarboxylative Couplings: Using the carboxylic acid as a handle for decarboxylative reactions to form new carbon-carbon or carbon-heteroatom bonds, a strategy that is gaining prominence in organic synthesis. acs.org For example, photocatalytic decarboxylative acetoxylation could be explored to introduce further functionality. acs.org

Selective Functionalization: Developing methods to selectively transform the acetoxy or carboxylic acid group while preserving the stereocenter. This could involve enzymatic transformations or chemoselective reagents.

Scaffold Diversification: Using the compound as a starting point for the synthesis of libraries of related chiral molecules for drug discovery and material science applications. This could involve transformations of the benzyl (B1604629) group or conversion of the acid to other functional groups like amides, esters, or alcohols. libretexts.org

Advanced Computational Design for Predictive Synthesis and Mechanistic Understanding

Computational chemistry has become an indispensable tool for modern synthetic chemistry, enabling researchers to predict reaction outcomes, understand complex mechanisms, and design new catalysts from first principles. chiralpedia.comresearchgate.net For a chiral molecule like this compound, computational approaches are crucial for tackling the challenge of stereoselectivity.

Emerging research avenues in this domain include:

Predictive Modeling for Stereoselectivity: Utilizing machine learning and AI to develop models that can accurately predict the enantioselectivity of a reaction based on the substrate, catalyst, and reaction conditions. rsc.org This data-driven approach can significantly reduce the empirical effort required for catalyst development. researchgate.net

Mechanism Elucidation with DFT: Employing Density Functional Theory (DFT) calculations to investigate the transition states of key stereodetermining steps in the synthesis. rsc.orgacs.org This provides deep mechanistic insights that can guide the rational design of more efficient and selective catalysts. rsc.orgresearchgate.net

In Silico Catalyst Design: Designing novel chiral catalysts computationally before they are synthesized in the lab. beilstein-journals.orgacs.org By simulating the interaction between the catalyst and substrate, researchers can identify promising catalyst structures with a high likelihood of success, accelerating the development cycle. nih.gov

Retrosynthesis Planning: Using AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that might be overlooked by human chemists. atomfair.com

The synergy between these advanced computational methods and experimental validation will undoubtedly accelerate the discovery of new, highly efficient, and stereoselective synthetic routes, further enhancing the value and accessibility of this compound as a key chiral building block. chiralpedia.com

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